![molecular formula C23H21N3O3S2 B2730415 Ethyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 923202-74-8](/img/structure/B2730415.png)

Ethyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

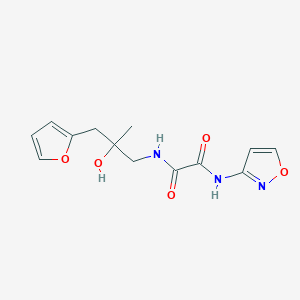

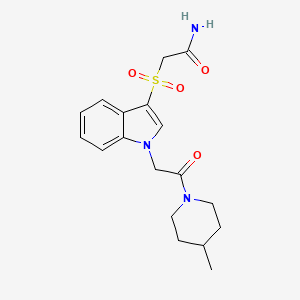

This compound is a derivative of thienopyridine . Thienopyridines are a class of compounds that contain a thiophene ring fused with a pyridine ring . They are known for their diverse biological activities and are used as starting compounds for obtaining new conjugated and fused systems .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. It would contain a thiophene ring fused with a pyridine ring, along with various substituents including an ethyl group, an amino group, a carboxamido group, and a phenyl group .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its various functional groups. For instance, the amino group could participate in reactions such as acylation or alkylation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the amino and carboxamido groups could influence its solubility and reactivity .Applications De Recherche Scientifique

Synthetic Chemistry Applications

One study delves into the synthetic chemistry domain, exploring an expedient phosphine-catalyzed [4 + 2] annulation process. This synthesis technique employs ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon to undergo annulation with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines. The reaction showcases complete regioselectivity and excellent yields, expanding the reaction scope to generate ethyl 2,6-cis-disubstituted tetrahydropyridines with high diastereoselectivities (Zhu, Lan, & Kwon, 2003).

Heterocyclic Synthesis and Antimicrobial Activity

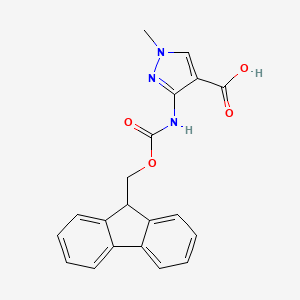

Another research avenue involves the synthesis of novel heterocyclic compounds, such as thieno[2,3-b]pyridines, and their evaluation for antimicrobial activities. One study synthesized thio-substituted ethyl nicotinate derivatives, which underwent cyclization to form thieno[2,3-b]pyridines. These compounds were assessed for their antimicrobial properties, indicating the potential for developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Peptide Synthesis

In peptide chemistry, the 2-(p-nitrophenylthio)ethyl group has been identified as an effective carboxyl-group protecting group. This approach allows for selective removal of the protecting group under controlled conditions, thereby facilitating the synthesis of complex peptides (Amaral, 1969).

Propriétés

IUPAC Name |

ethyl 2-[(3-amino-6-phenylthieno[2,3-b]pyridine-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S2/c1-4-29-23(28)17-12(2)13(3)30-22(17)26-20(27)19-18(24)15-10-11-16(25-21(15)31-19)14-8-6-5-7-9-14/h5-11H,4,24H2,1-3H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDNYOAURACVRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(4-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2730332.png)

![1-(3,4-dichlorophenyl)-N-ethyl-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2730333.png)

![Naphtho[2,3-d][1,3]dioxole-2-carboxylic acid](/img/structure/B2730334.png)

![methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2730335.png)

![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B2730340.png)

![2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetic Acid](/img/structure/B2730347.png)

![2-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2730348.png)

![N-(2,4-difluorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2730351.png)

![3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2730352.png)